MAGE-12 (114-127)

HLA-DR13 CD4+ T-cell epitope cancer immunotherapy

MAGE-12 (114-127) is a 14-amino acid synthetic peptide (sequence: AELVHFLLLKYRAR) derived from the melanoma-associated antigen A12 (MAGE-A12) protein, a member of the MAGE-A cancer-testis antigen family whose members share 50–80% sequence identity. It is identified as an HLA-DR13-restricted CD4+ T-helper epitope recognized following in vitro stimulation of lymphocytes with the full-length MAGE-A12 protein.

Molecular Formula
Molecular Weight
Cat. No. B1575038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-12 (114-127)
SynonymsMelanoma-associated antigen 12 (114-127); MAGE-12 (114-127)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-12 (114-127) Peptide: Sequence, HLA Restriction, and Procurement Baseline for Cancer Immunotherapy Research


MAGE-12 (114-127) is a 14-amino acid synthetic peptide (sequence: AELVHFLLLKYRAR) derived from the melanoma-associated antigen A12 (MAGE-A12) protein, a member of the MAGE-A cancer-testis antigen family whose members share 50–80% sequence identity [1]. It is identified as an HLA-DR13-restricted CD4+ T-helper epitope recognized following in vitro stimulation of lymphocytes with the full-length MAGE-A12 protein [2]. This peptide fragment is supplied for research use in immuno-oncology applications including T-cell stimulation assays, epitope mapping, and vaccine development studies, and should not be confused with other MAGE-A12 epitopes such as the HLA-DP4-restricted 127–141 fragment (REPFTKAEMLGSVIR) or the HLA-Cw7-restricted 170–178 fragment (VRIGHLYIL) .

Why MAGE-A Family Peptides and MAGE-12 (114-127) Analogs Are Not Interchangeable in Immunological Assays


Within the MAGE-A protein family, individual peptide fragments—even those from the same full-length protein—exhibit distinct, non-redundant immunological properties defined by their unique HLA restriction elements and T-cell recognition profiles [1]. For MAGE-12 (114-127), its restricted presentation by the relatively low-frequency HLA-DR13 allele (approximately 19% in Caucasian populations) means it activates a fundamentally different CD4+ T-cell repertoire than the HLA-DP4-restricted MAGE-A12 (127–141) epitope (HLA-DP4 frequency approximately 75%) or the HLA-Cw7-restricted (170–178) epitope [2]. Furthermore, homologous peptides from other MAGE-A family members occupying the same 114–127 region (e.g., MAGE-A3 114–127) may exhibit differential MHC binding affinities and T-cell precursor frequencies due to sequence divergence [3]. Substituting one MAGE-A12 fragment for another, or using a different MAGE-A family peptide, will not recapitulate the DR13-restricted CD4+ response, invalidating experimental outcomes in donor-specific or HLA-typed immunogenicity studies. The quantitative evidence below defines the precise context in which this specific peptide provides unique, verifiable value.

Quantitative Evidence for MAGE-12 (114-127) Peptide: Direct Comparative Data vs. Closest Analogs for Procurement Decisions


HLA-DR13 Allele Restriction: Population Frequency Defines a Distinct and Underserved Patient-Specific Research Niche for MAGE-12 (114-127)

MAGE-12 (114-127) is restricted to the HLA-DR13 molecule, an allele with an estimated population frequency of 19% in Caucasians [1]. This is in stark contrast to the HLA-DP4-restricted MAGE-A12 (127-141) epitope, which is presented by an allele found in approximately 75% of the Caucasian population [2]. This difference in HLA restriction means that the 114-127 peptide addresses a distinct patient subset (DR13-positive) that is not targeted by the more commonly studied 127-141 or 170-178 MAGE-A12 epitopes, nor by the majority of other MAGE-A family epitopes which are predominantly HLA class I or common class II (e.g., DR1, DP4) restricted .

HLA-DR13 CD4+ T-cell epitope cancer immunotherapy

Immunogenicity Comparison: MAGE-12 (114-127) DR13-Restricted Response vs. MAGE-A12 (127-141) DP4-Restricted Response in Human Donors

The MAGE-A12 (127-141) peptide, restricted by HLA-DP4, was found to be T-cell stimulating in 6 out of 6 healthy donors tested (100% response rate) and induced a defined number of T-cell lines [1]. In contrast, the immunogenicity of MAGE-12 (114-127) was demonstrated via the generation of specific T-cell lines after in vitro stimulation of lymphocytes with the full-length MAGE-A12 protein, confirming its natural processing and presentation by DR13 [2]. However, the precise T-cell precursor frequency or response rate in DR13-positive donors has not been reported in head-to-head quantitative studies. This lack of direct comparative immunogenicity data necessitates a contextual evaluation: while the 127-141 epitope shows robust, high-frequency immunogenicity in a broad population, the 114-127 epitope's value lies in its unique DR13 restriction and its proven natural processing from whole protein, a prerequisite for physiological relevance in cancer vaccine design .

T-cell immunogenicity CD4+ response epitope validation

Sequence Divergence in the 114-127 Region: MAGE-A12 (114-127) vs. MAGE-A3 (114-127) and Implications for MHC Binding and TCR Recognition

The MAGE-A family proteins share 50–80% sequence identity, but specific epitope regions can diverge significantly [1]. The MAGE-3 (114-127) peptide, also presented by HLA-DR13, was shown to induce CD4+ T-cell clones that specifically recognized MAGE-3 but not MAGE-A12, despite both peptides sharing the same HLA restriction element [2]. This cross-reactivity study demonstrates that the amino acid differences between MAGE-A12 (114-127) (AELVHFLLLKYRAR) and MAGE-3 (114-127) are sufficient to confer unique T-cell receptor (TCR) recognition and preclude peptide interchangeability . While specific binding affinity or functional avidity values are not available, the lack of cross-reactivity provides strong functional evidence for distinct immunological identity.

MAGE-A family sequence alignment epitope specificity

Defined Application Scenarios for MAGE-12 (114-127) Peptide Derived from Quantitative Evidence


HLA-DR13-Restricted CD4+ T-Cell Epitope Mapping and Immune Monitoring in MAGE-A12+ Cancers

The peptide is uniquely suited for ex vivo detection and enumeration of MAGE-A12-specific CD4+ T-cell responses in HLA-DR13-positive cancer patients, a patient subset representing approximately 19% of Caucasians [1]. This application is predicated on the peptide's exclusive DR13 restriction, which defines a distinct and otherwise underserved immunological niche. Researchers can use the peptide in ELISPOT or intracellular cytokine staining assays to monitor spontaneous or vaccine-induced T-helper responses in patients with MAGE-A12-expressing tumors (e.g., melanoma, lung, breast), thereby correlating DR13-restricted immunity with clinical outcomes, a question that cannot be addressed using the DP4-restricted 127-141 epitope [2].

Natural Processing Validation for MAGE-A12 Vaccine Antigen Design

Because MAGE-12 (114-127) was identified as a naturally processed epitope following stimulation with the full-length MAGE-A12 protein, it serves as a critical quality control and validation reagent in the development of whole-protein or long-peptide MAGE-A12 cancer vaccines [3]. Researchers can use this synthetic peptide to confirm that their vaccine formulation, whether recombinant protein, DNA, or viral vector, is correctly processed and presented by DR13-expressing antigen-presenting cells. This ensures that the vaccine is capable of eliciting a physiologically relevant CD4+ T-helper response, a key component of effective anti-tumor immunity, and provides a standardized reagent for immunogenicity lot-release assays .

T-Cell Receptor (TCR) Discovery and Specificity Profiling for Adoptive Cell Therapy

The peptide can be employed as a screening reagent to identify and clone high-affinity T-cell receptors (TCRs) specific for the MAGE-A12 (114-127)/DR13 complex, with the crucial advantage that its sequence is not cross-reactive with MAGE-A3 (114-127) [4]. This lack of cross-reactivity, demonstrated by functional T-cell assays, reduces the risk of off-target toxicity against other MAGE family members that may be expressed in normal tissues (e.g., MAGE-A3 in brain), a critical safety consideration for TCR gene therapy development [5]. The peptide thus enables the generation of MAGE-A12-selective TCRs for potential adoptive cell transfer in DR13-positive patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAGE-12 (114-127)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.